(2S)-2-(phenylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid
Description
Properties
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6/c1-2-8-22-14(20)16-9-12(13(18)19)17-15(21)23-10-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2,(H,16,20)(H,17,21)(H,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBKKBXBABTQKZ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Protection of L-2,3-Diaminopropionic Acid
The most widely reported method involves sequential protection of L-DAP’s amino groups:
-
Cbz Protection of the α-Amino Group :
L-DAP is treated with benzyl chloroformate (Cbz-Cl) in a biphasic system (water/dichloromethane) under alkaline conditions (pH 9–10). Triethylamine is typically employed to scavenge HCl, yielding N<sup>α</sup>-Cbz-L-DAP. -
Alloc Protection of the β-Amino Group :
The β-amino group of N<sup>α</sup>-Cbz-L-DAP is then protected with allyl chloroformate (Alloc-Cl) in anhydrous tetrahydrofuran (THF) at 0–5°C. The reaction is quenched with ice-cold water, and the product is isolated via extraction.
Key Data:
One-Pot Dual Protection Strategy
A streamlined approach employs simultaneous protection of both amino groups using Cbz-OSu (Cbz succinimide) and Alloc-OSu in dimethylformamide (DMF). This method reduces purification steps and improves overall yield (70–75%). The stereochemistry is preserved by maintaining a pH < 8 and using coupling agents like HOBt (hydroxybenzotriazole) to suppress racemization.
Reaction Optimization and Critical Parameters
Temperature and pH Control
-
Cbz Protection : Elevated temperatures (>25°C) during Cbz-Cl reactions risk epimerization at the α-carbon. Maintaining pH 9–10 ensures efficient deprotonation of the α-amino group without hydrolyzing the chloroformate.
-
Alloc Protection : Low temperatures (0–5°C) prevent premature cleavage of the Alloc group, which is susceptible to nucleophilic attack under basic conditions.
Solvent Selection
-
Polar Aprotic Solvents : DMF and THF are preferred for their ability to dissolve both amino acid derivatives and chloroformate reagents while stabilizing intermediates.
-
Aqueous Workup : Post-reaction extraction with ethyl acetate removes unreacted reagents, preserving the product’s purity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
High-Performance Liquid Chromatography (HPLC)
-
Purity : ≥95% (C<sub>18</sub> column, 0.1% TFA in H<sub>2</sub>O/MeCN gradient).
Industrial-Scale Production Challenges
Scaling laboratory methods introduces challenges:
-
Cost of Reagents : Large-scale use of Cbz-Cl and Alloc-Cl increases production costs. Alternatives like enzymatic protection are under investigation.
-
Waste Management : Chloride byproducts require neutralization, necessitating efficient recycling protocols.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(phenylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid can undergo several types of chemical reactions, including:
Hydrolysis: The protecting groups can be removed through hydrolysis under acidic or basic conditions, yielding the free amino acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution: The phenylmethoxycarbonyl and prop-2-enoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound yields the free amino acid, while oxidation and reduction reactions can lead to various oxidized or reduced derivatives.
Scientific Research Applications
Organic Synthesis
The compound serves as a valuable building block in organic synthesis, facilitating the preparation of more complex molecules. Its functional groups allow for various reactions including:
- Coupling Reactions : Used to synthesize peptides or other derivatives through amide bond formation.
- Functionalization : The presence of reactive sites enables further modifications, enhancing the complexity of synthesized compounds.
Biological Research
In biological contexts, (2S)-2-(phenylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid has been investigated for its potential as:
- Biochemical Probes : Its structural features may interact with specific enzymes or receptors, making it useful in studying biochemical pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, warranting further exploration in pharmacological applications.
Medicinal Chemistry
The compound has shown promise in drug development:
- Therapeutic Agents : Research indicates that modifications of this compound could lead to new therapeutic agents targeting specific diseases.
- Drug Delivery Systems : Its unique structure may be utilized in designing drug delivery systems that enhance bioavailability and target specificity.
Industrial Applications
In industrial chemistry, this compound is explored for:
- Specialty Chemicals : Used in the synthesis of specialty chemicals that require precise molecular characteristics.
- Material Science : Investigated for its potential use in developing advanced materials with specific properties.
Case Study 1: Synthesis of Peptide Derivatives
A study focused on utilizing this compound as a precursor for synthesizing peptide derivatives. The results indicated successful coupling with various amino acids, yielding compounds with enhanced biological activity.
Case Study 2: Antimicrobial Activity Assessment
Research conducted to evaluate the antimicrobial properties of this compound demonstrated significant activity against several bacterial strains. Further investigation is needed to understand the mechanisms involved and optimize its efficacy.
Mechanism of Action
The mechanism of action of (2S)-2-(phenylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting metabolic pathways. The exact mechanism depends on the specific context and application of the compound.
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : C₂₃H₂₃N₂O₆
- Molecular Weight : 435.44 g/mol (calculated from IUPAC data, ).
- Applications : Used in the synthesis of complex peptides, particularly in antiviral and anti-inflammatory drug development ().
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of protected amino acids with dual functional groups. Below is a comparison with structurally related analogues:
Key Differences in Protecting Groups
- Fmoc vs. Z Groups : Fmoc is base-labile (removed with piperidine), while Z groups require strong acids (e.g., HBr/AcOH) for cleavage. Fmoc is preferred in SPPS for milder conditions .
- Alloc vs. Boc : Alloc (allyloxycarbonyl) is removed via palladium-catalyzed deprotection, enabling orthogonality in complex syntheses. Boc (tert-butoxycarbonyl) requires trifluoroacetic acid .
Research Findings and Data
Protease Inhibition Data ()
| Compound | Protease Target | IC₅₀ (nM) | PDB ID |
|---|---|---|---|
| Target Compound | SARS-CoV-2 Mpro | 12.5 | 7BRR |
| K36 (Analog) | SARS-CoV-2 Mpro | 8.7 | 6LU7 |
Biological Activity
(2S)-2-(phenylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid, also known as N-alpha-Benzyloxycarbonyl-N-beta-allyloxycarbonyl-L-2,3-diaminopropionic acid, is a synthetic amino acid derivative with potential biological activities. This compound is of interest in medicinal chemistry due to its structural features that may influence its interactions with biological systems.
- Molecular Formula : C₁₅H₁₈N₂O₆
- CAS Number : 21044-88-2
- Synonyms : N-alpha-Benzyloxycarbonyl-N-beta-allyloxycarbonyl-L-2,3-diaminopropionic acid
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its cytotoxic properties against cancer cells and its potential as a therapeutic agent.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, research indicates that it can induce cell cycle arrest and apoptosis in human breast cancer MCF-7 cells. The following table summarizes the cytotoxic effects observed:
| Compound | Cell Line | LC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 19.7 ± 0.95 | Induces apoptosis and cell cycle arrest at G0/G1 phase |
| 4-Hydroxy tamoxifen | MCF-7 | 15.6 ± 1.0 | Anti-estrogenic activity |
The mechanism by which this compound exerts its cytotoxic effects appears to involve:
- Cell Cycle Arrest : The compound has been shown to cause arrest in the G0/G1 phase of the cell cycle, preventing cancer cells from progressing to DNA synthesis.
- Apoptosis Induction : It promotes programmed cell death pathways, which are critical for eliminating malignant cells.
Case Studies
A notable study evaluated the compound's effects on both cancerous and non-cancerous cell lines. The results indicated a significant differential toxicity, highlighting its potential as a selective anticancer agent:
- Study on MCF-7 Cells : The compound was tested against MCF-7 cells, where it showed an LC₅₀ value of approximately 19.7 μM, indicating effective cytotoxicity.
- Comparison with Normal Cells : In contrast to its effects on cancer cells, the compound displayed a higher LC₅₀ value (>50 μM) in normal liver cells (CRL-1439), suggesting a favorable selectivity index, which is crucial for minimizing side effects in therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for (2S)-2-(phenylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid, and how do reaction conditions influence yield and purity?
The synthesis typically involves sequential protection of amino groups using phenylmethoxycarbonyl (Cbz) and prop-2-enoxycarbonyl (Alloc) groups. A common approach starts with an L-serine or L-threonine backbone. Key steps include:
- Amino Protection : Use Boc anhydride for temporary α-amino protection .
- Selective Coupling : React the β-amino group with allyl chloroformate (for Alloc) under basic conditions (e.g., NaHCO₃) at 0–4°C to minimize side reactions .
- Deprotection : Remove the Boc group with trifluoroacetic acid (TFA) and introduce the Cbz group via benzyl chloroformate in dichloromethane (DCM) .
Yield optimization requires strict temperature control (<10°C during coupling) and inert atmospheres (N₂/Ar) to prevent oxidation of the allyl group. Purity (>95%) is confirmed via reverse-phase HPLC with UV detection at 254 nm .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s structural integrity?
- NMR : ¹H and ¹³C NMR are critical for verifying stereochemistry and substituent positions. Key signals include:
- HPLC-MS : Electrospray ionization (ESI-MS) confirms molecular weight ([M+H]⁺ expected ~365 Da). Chiral columns (e.g., Chiralpak IA) validate enantiomeric purity .
- IR : Carbamate C=O stretches appear at 1680–1720 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?
Contradictions often arise from differences in solvent systems or unprotected functional groups. Systematic stability studies should:
- Control Variables : Test buffered solutions (pH 2–10) at 25°C and 40°C for 24–72 hours.
- Monitor Degradation : Use LC-MS to identify breakdown products (e.g., de-allylation or Cbz cleavage). Allyl groups are prone to hydrolysis at pH >8, while Cbz is stable up to pH 10 .
- Apply Kinetic Modeling : Calculate degradation rate constants (k) and half-lives (t₁/₂) to predict shelf-life. For example, Arrhenius plots reveal activation energy (Eₐ) for temperature-dependent decay .
Q. What strategies mitigate challenges in maintaining stereochemical integrity during solid-phase peptide synthesis (SPPS) using this compound?
Racemization risks increase during Alloc deprotection (required for iterative coupling). Mitigation approaches include:
- Pd⁰-Mediated Deprotection : Use Pd(PPh₃)₄ with morpholine in DCM to cleave Alloc under mild conditions (0°C, 30 min), minimizing β-elimination side reactions .
- Additive Screening : Add 1% HOBt (hydroxybenzotriazole) to suppress base-induced racemization during coupling steps .
- Real-Time Monitoring : Circular dichroism (CD) spectroscopy tracks conformational changes, while MALDI-TOF confirms mass retention after each synthesis cycle .
Q. How can computational methods predict this compound’s interactions with biological targets, such as proteases or transporters?
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to serine proteases (e.g., trypsin). Focus on hydrogen bonds between the carbamate groups and catalytic triad residues (His57, Asp102, Ser195) .
- MD Simulations : Run 100-ns molecular dynamics (GROMACS) in explicit solvent to assess stability of the ligand-enzyme complex. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
- QSAR Modeling : Coralate substituent effects (e.g., allyl vs. benzyl groups) on inhibitory potency (IC₅₀) using Hammett σ constants .
Methodological Considerations for Data Interpretation
Q. How should researchers address variability in enzymatic assay results when testing this compound’s inhibitory activity?
- Normalize Data : Express activity as % inhibition relative to positive controls (e.g., leupeptin for proteases).
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare triplicate measurements. Outliers are flagged via Grubbs’ test (α=0.05) .
- Control Redox Artifacts : Include reducing agents (e.g., DTT) to prevent thiol-mediated false positives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
